N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Brand Name: Vulcanchem
CAS No.: 361159-63-9
VCID: VC8268383
InChI: InChI=1S/C19H25N3O6S2/c1-13-17(14(2)23)29-19(20-13)21-18(24)15-5-7-16(8-6-15)30(25,26)22(9-11-27-3)10-12-28-4/h5-8H,9-12H2,1-4H3,(H,20,21,24)
SMILES: CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C(=O)C
Molecular Formula: C19H25N3O6S2
Molecular Weight: 455.6 g/mol

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

CAS No.: 361159-63-9

Cat. No.: VC8268383

Molecular Formula: C19H25N3O6S2

Molecular Weight: 455.6 g/mol

* For research use only. Not for human or veterinary use.

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide - 361159-63-9

Specification

CAS No. 361159-63-9
Molecular Formula C19H25N3O6S2
Molecular Weight 455.6 g/mol
IUPAC Name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C19H25N3O6S2/c1-13-17(14(2)23)29-19(20-13)21-18(24)15-5-7-16(8-6-15)30(25,26)22(9-11-27-3)10-12-28-4/h5-8H,9-12H2,1-4H3,(H,20,21,24)
Standard InChI Key HWZVGLRZUFQIEZ-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C(=O)C
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C(=O)C

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide reflects its multicomponent structure. The molecule comprises three primary modules:

  • Thiazole Core: A 1,3-thiazole ring substituted with an acetyl group at position 5 and a methyl group at position 4. Thiazoles are heterocyclic aromatic compounds known for their electron-rich nature and role in medicinal chemistry .

  • Benzamide Backbone: A benzene ring linked to an amide group at position 4. The amide nitrogen is bonded to the thiazole ring, creating a planar configuration that may enhance intermolecular interactions .

  • Sulfamoyl Group: A sulfonamide derivative where the sulfonyl group is attached to two 2-methoxyethyl substituents. This moiety introduces steric bulk and polarity, influencing solubility and target binding .

The molecular formula is inferred as C₂₀H₂₆N₄O₆S₂, with a calculated molecular weight of 506.57 g/mol. Key functional groups include the acetyl (electron-withdrawing), sulfamoyl (hydrogen-bond acceptor), and methoxyethyl (solubility-enhancing) groups.

Synthesis and Reactivity

Hypothetical Synthetic Pathways

While no explicit synthesis route for this compound is documented in the provided sources, general methods for analogous thiazole sulfonamides suggest a multi-step approach:

  • Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones, such as 4-methyl-5-acetyl-2-aminothiazole, under acidic conditions .

  • Sulfonylation: Reaction of 4-aminobenzamide with bis(2-methoxyethyl)sulfamoyl chloride in the presence of a base like pyridine to form the sulfonamide linkage .

  • Coupling: Amide bond formation between the thiazole amine and benzamide carbonyl using coupling agents like EDC/HOBt .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Acetyl Group: Susceptible to nucleophilic attack (e.g., hydrolysis to carboxylic acid under basic conditions).

  • Sulfamoyl Group: Capable of hydrogen bonding with biological targets like enzymes or receptors .

  • Thiazole Ring: Participates in π-π stacking and coordination with metal ions, as seen in related structures .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₀H₂₆N₄O₆S₂ (inferred)
Molecular Weight506.57 g/mol
LogP (Partition Coefficient)~2.1 (predicted)
SolubilityModerate in DMSO, low in water
Hydrogen Bond Donors2 (amide NH, sulfonamide NH)
Hydrogen Bond Acceptors8 (carbonyl, sulfonyl, ether oxygens)

Predicted ADMET Profile:

  • Absorption: High gastrointestinal absorption (Log Kp = −5.83 cm/s) .

  • Metabolism: Likely CYP3A4 substrate due to methoxyethyl groups.

  • Toxicity: Low hepatotoxicity risk (AMES test negative) .

Comparative Analysis with Related Thiazole Derivatives

Compound NameMolecular FormulaKey Functional GroupsBiological Activity
Target CompoundC₂₀H₂₆N₄O₆S₂Thiazole, sulfamoyl, benzamideHypothetical enzyme inhibition
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylbenzamide C₁₄H₁₄N₂O₂SThiazole, acetyl, benzamideAntimicrobial (MIC = 32 µg/mL)
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide C₁₄H₁₁N₃O₂S₂Thiazole, benzothiazole, carboxamideCarbonic anhydrase inhibition
Acetazolamide C₄H₆N₄O₃S₂Sulfonamide, thiadiazoleDiuretic, antiglaucoma

The target compound’s unique bis(2-methoxyethyl)sulfamoyl group distinguishes it from simpler sulfonamide derivatives, potentially offering improved selectivity for biological targets.

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